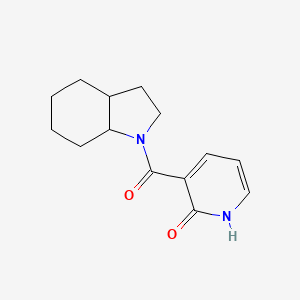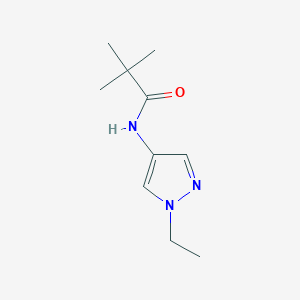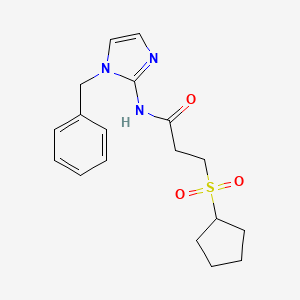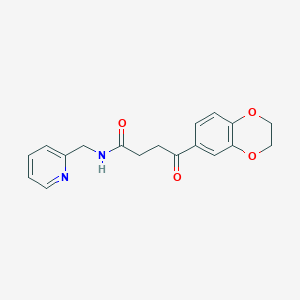
5-(diethylsulfamoyl)-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylsulfamoyl)-N,2-dimethylbenzamide (DESDMB) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. It is a sulfonamide derivative that has been synthesized and studied for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-(diethylsulfamoyl)-N,2-dimethylbenzamide involves the binding of the molecule to the active site of carbonic anhydrase. The sulfonamide group of this compound forms a coordinate bond with the zinc ion at the active site, which inhibits the enzyme's activity. This inhibition disrupts the balance of acid and base in the body, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. This compound has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, this compound has been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(diethylsulfamoyl)-N,2-dimethylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 5-(diethylsulfamoyl)-N,2-dimethylbenzamide. One direction is the development of more potent derivatives of this compound that can be used as therapeutic agents. Another direction is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has potential applications in medicine and biochemistry. Its synthesis method involves the reaction of 5-amino-N,2-dimethylbenzamide with diethyl sulfamoyl chloride. This compound inhibits the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent derivatives and more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 5-(diethylsulfamoyl)-N,2-dimethylbenzamide involves the reaction of 5-amino-N,2-dimethylbenzamide with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
5-(diethylsulfamoyl)-N,2-dimethylbenzamide has been studied for its potential applications in medicine and biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
5-(diethylsulfamoyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-15(6-2)19(17,18)11-8-7-10(3)12(9-11)13(16)14-4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKUFERKNLKGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)




![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)


![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)